molecular formula C22H22ClN5OS B2990779 (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034427-67-1

(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2990779
CAS RN: 2034427-67-1
M. Wt: 439.96
InChI Key: BEDRSLBLKIZCAJ-UHFFFAOYSA-N
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Description

(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN5OS and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

Anticancer and Antituberculosis Studies : A series of derivatives, including piperazine and cyclopropyl motifs, have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. Some derivatives exhibited significant anticancer and antituberculosis activities, highlighting the therapeutic potential of such compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity : New pyridine derivatives, incorporating piperazine and thiazol motifs, have been synthesized and tested for their antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis and Optimization

Antihistamines Synthesis : An efficient synthesis route for antihistamine drugs clocinizine and chlorcyclizine, which are related to the given compound by featuring a piperazine core, has been developed. This synthesis process offers a straightforward method with excellent yields, demonstrating the compound's relevance in pharmaceutical manufacturing (Venkat Narsaiah & Narsimha, 2011).

Molecular Interaction Studies

CB1 Cannabinoid Receptor Antagonist : A study on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor provides insights into its binding and activity. Such research helps in understanding the therapeutic potential and receptor dynamics of similar compounds (Shim et al., 2002).

Antimicrobial and Anticancer Activities

Triazole Derivatives Synthesis : The synthesis of triazole analogues of piperazine and their subsequent evaluation for antibacterial activity against human pathogenic bacteria indicate significant growth inhibition by certain derivatives. This showcases the compound's potential in antimicrobial drug development (Nagaraj, Srinivas, & Rao, 2018).

properties

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c1-14-20(30-21(24-14)16-4-2-3-5-17(16)23)22(29)28-12-10-27(11-13-28)19-9-8-18(25-26-19)15-6-7-15/h2-5,8-9,15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDRSLBLKIZCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

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